Aminoacetone hydrochloride

Vue d'ensemble

Description

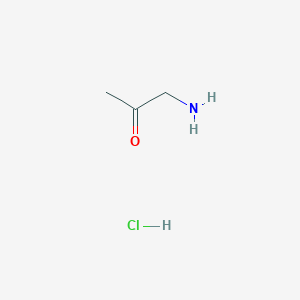

Aminoacetone hydrochloride is an organic compound with the chemical formula CH₃C(O)CH₂NH₃Cl. It is the hydrochloride salt of aminoacetone, which is a metabolite involved in the biosynthesis of methylglyoxal. Aminoacetone is produced during the catabolism of the amino acid threonine and is also an intermediate in the metabolism of glycine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aminoacetone hydrochloride can be synthesized through several methods:

From Isopropylamine: This method involves the use of N,N-dichloroisopropylamine.

From Hexamethylenetetramine and Chloroacetone: This route involves the reaction of hexamethylenetetramine with chloroacetone.

Reduction of Nitroacetone or Isonitrosoacetone: These compounds can be reduced to produce this compound.

From Phthalimidoacetone by Acid Hydrolysis: This method involves the hydrolysis of phthalimidoacetone using acid.

Industrial Production Methods: In industrial settings, this compound is often prepared by the hydrolysis of acetamidoacetone. The process involves heating a mixture of acetamidoacetone with hydrochloric acid and water under reflux conditions. The resulting solution is then concentrated to obtain this compound .

Analyse Des Réactions Chimiques

Aminoacetone hydrochloride undergoes various types of chemical reactions:

Oxidation: Aminoacetone can be oxidized to form methylglyoxal, which is further oxidized to pyruvate.

Reduction: Reduction of nitroacetone or isonitrosoacetone can yield this compound.

Substitution: this compound can participate in substitution reactions, particularly in the formation of heterocycles.

Common Reagents and Conditions:

Oxidation: Amine oxidases are commonly used for the oxidation of aminoacetone to methylglyoxal.

Reduction: Reducing agents such as hydrogen or metal hydrides are used for the reduction of nitroacetone.

Major Products:

Methylglyoxal: Formed through the oxidation of aminoacetone.

Applications De Recherche Scientifique

Scientific Research Applications

Aminoacetone hydrochloride has diverse applications across multiple scientific domains:

Chemistry

- Synthesis of Heterocycles: It serves as a starting material for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry.

- Oxidation Reactions: Aminoacetone can be oxidized to methylglyoxal, a compound with significant biological relevance, particularly in glucose metabolism.

Biology

- Metabolic Role: It is involved in the catabolism of amino acids such as threonine and glycine, contributing to the production of methylglyoxal, which has implications in diabetes research.

- Substrate for Bacteria: Used as a growth substrate for certain bacteria like Pseudomonas, highlighting its importance in microbiological studies.

Medicine

- Diabetes Research: Identified as an endogenous source of methylglyoxal found in the plasma of diabetes patients, it plays a role in understanding diabetic complications.

- Pro-Oxidant Activity: At concentrations between 0.10–5 mM, aminoacetone can induce cell death in pancreatic beta-cells (RINm5f), suggesting its potential impact on insulin secretion and glucose metabolism.

Case Studies and Research Findings

Numerous studies have highlighted the significance of this compound:

- A study published in Biochemical Pharmacology explored the conversion of aminoacetone to methylglyoxal and its implications for oxidative stress in diabetic models .

- Research conducted on the metabolic pathways involving aminoacetone demonstrated its role in producing reactive carbonyl species, which are linked to cellular damage in diabetes .

Mécanisme D'action

Aminoacetone hydrochloride exerts its effects through several mechanisms:

Oxidation to Methylglyoxal: Aminoacetone is oxidized by amine oxidases to form methylglyoxal, which can induce oxidative stress and cell death in pancreatic β-cells.

Metabolic Pathways: In the catabolism of threonine, aminoacetone is produced from 2-amino-3-oxobutyrate, which spontaneously decarboxylates to form aminoacetone.

Comparaison Avec Des Composés Similaires

Aminoacetone hydrochloride can be compared with other similar compounds such as:

Aminoacetone: The free base form of this compound.

Methylglyoxal: A downstream product of aminoacetone oxidation.

Threonine: An amino acid that is a precursor to aminoacetone in its catabolic pathway.

Uniqueness: this compound is unique due to its role as an intermediate in the metabolism of threonine and glycine, and its ability to form methylglyoxal, a compound with significant biological implications .

Activité Biologique

Aminoacetone hydrochloride (CAS Number: 7737-17-9) is a simple amino ketone that plays a significant role in various biological processes. This compound is primarily recognized for its involvement in the metabolism of threonine and glycine, serving as an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO). This article explores the biological activity of this compound, including its metabolic pathways, enzymatic interactions, and implications in health and disease.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈ClNO |

| Molecular Weight | 109.55 g/mol |

| Density | 0.926 g/cm³ |

| Boiling Point | 120.6 °C at 760 mmHg |

| Flash Point | 26.8 °C |

Metabolic Role

This compound is synthesized during the catabolism of threonine, where it is formed from the dehydrogenation of threonine to 2-amino-3-oxobutyrate, which subsequently decarboxylates to aminoacetone. This compound can further be oxidized and deaminated to produce methylglyoxal, a reactive dicarbonyl compound implicated in various metabolic disorders, including diabetes and aging-related diseases .

Pathway Overview

-

Threonine Catabolism :

- Threonine → 2-Amino-3-oxobutyrate → Aminoacetone

- Aminoacetone → Methylglyoxal → Pyruvate

- Enzymatic Interactions :

Enzymatic Function

This compound's primary biological activity is linked to its role as a substrate for SSAO. This enzyme is involved in the oxidative deamination of primary amines, contributing to various physiological processes such as neurotransmitter metabolism and amine clearance from the bloodstream . The determination of SSAO activity using this compound has been used in various biochemical assays, highlighting its importance in metabolic studies.

Case Studies and Research Findings

- Metabolomic Studies : Research has demonstrated that aminoacetone influences metabolic pathways significantly. For instance, studies on Entamoeba histolytica revealed that aminoacetone plays a role in regulating sulfur-containing amino acid metabolism, affecting glycolysis and phospholipid metabolism under conditions of l-cysteine deprivation .

- Oxidative Stress Response : In cellular models, aminoacetone has been implicated in modulating oxidative stress responses. Its conversion to methylglyoxal can lead to the formation of advanced glycation end-products (AGEs), which are associated with oxidative damage and inflammation in tissues .

- Potential Therapeutic Applications : Given its metabolic roles, this compound is being explored for its potential therapeutic applications in managing conditions related to oxidative stress and metabolic dysregulation. Its function as an intermediate in the synthesis of biologically active compounds positions it as a valuable target for drug development .

Propriétés

Numéro CAS |

7737-17-9 |

|---|---|

Formule moléculaire |

C3H8ClNO |

Poids moléculaire |

109.55 g/mol |

Nom IUPAC |

1-aminopropan-2-one;hydron;chloride |

InChI |

InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H |

Clé InChI |

RUCLDQBBIJKQHO-UHFFFAOYSA-N |

SMILES |

CC(=O)CN.Cl |

SMILES canonique |

[H+].CC(=O)CN.[Cl-] |

Apparence |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

7737-17-9 |

Pictogrammes |

Irritant |

Numéros CAS associés |

298-08-8 (Parent) |

Synonymes |

1-Amino-2-propanone Hydrochloride; 2-Oxopropylammonium Chloride; Aminoacetone Hydrochloride; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of aminoacetone hydrochloride in the biosynthesis of Vitamin B12?

A: this compound is a key intermediate in the biosynthesis of Vitamin B12. Specifically, it serves as the substrate for the enzyme 1-amino-2-propanol dehydrogenase, which catalyzes its reversible reduction to D-1-amino-2-propanol. This D-isomer is then incorporated into the aminopropanol moiety of the Vitamin B12 molecule. []

Q2: How can aminoacetone and its derivative, α-amino-β-ketobutyric acid, be separated chromatographically?

A: While aminoacetone and α-amino-β-ketobutyric acid (ALA) exhibit similar chromatographic behavior in many solvent systems, they can be separated using a specific method. A column of diethylaminoethylcellulose at pH 5.0 can be utilized. Under these conditions, aminoacetone is retained on the column while ALA elutes. Subsequently, aminoacetone can be eluted from the column using HCl. []

Q3: Are there any known synthetic applications for this compound?

A: Yes, this compound serves as a valuable precursor in the synthesis of substituted pyrazines. [] While specific details of the reaction are not provided in the abstract, this highlights the potential use of this compound in organic synthesis.

Q4: The provided research mentions the preparation of aminoacetone semicarbazone hydrochloride. What is the significance of this derivative?

A: Although the provided abstract does not delve into the specific applications of aminoacetone semicarbazone hydrochloride, its synthesis is outlined, suggesting its potential utility. [] Semicarbazone derivatives are often employed in organic chemistry for various purposes, including the purification and characterization of ketones and aldehydes. Further research is needed to elucidate the specific role of aminoacetone semicarbazone hydrochloride in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.